Cyclopropyl vs. Isopropylcarbonyl: 14- to 15-Fold Potency Advantage in Enzyme Inhibition
Two independent cyclopropanecarbonyl derivatives were found to be 14- and 15-fold more potent than their isopropylcarbonyl counterparts as inhibitors of dihydroorotate dehydrogenase (DHODH) and 4-hydroxyphenylpyruvate dioxygenase (HPPD), respectively [1]. This quantifies the advantage conferred by the cyclopropyl ketone moiety in the target compound.
| Evidence Dimension | Enzyme inhibitory potency fold difference |
|---|---|
| Target Compound Data | Cyclopropanecarbonyl derivatives as reference scaffold |
| Comparator Or Baseline | Isopropylcarbonyl analogues (same core, different ketone substituent) |
| Quantified Difference | 14-fold more potent (DHODH); 15-fold more potent (HPPD) |
| Conditions | Isolated enzyme assays; DHODH and HPPD inhibition |
Why This Matters
This demonstrates that substituting the cyclopropyl ketone with an acyclic isopropyl ketone can result in over an order-of-magnitude loss of potency, making the cyclopropyl moiety a critical determinant for target engagement.
- [1] Bioorganic & Medicinal Chemistry Letters. Two cyclopropanecarbonyl derivatives found to be 15 and 14 times more potent than the corresponding isopropylcarbonyl analogues as inhibitors of 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase, respectively. 1997. View Source
